molecular formula C20H25N3O2 B5423265 1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea

1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B5423265
M. Wt: 339.4 g/mol
InChI Key: LMFXCTLAVGDHPJ-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea typically involves the reaction of 1-benzylpiperidine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary amines

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, while in industrial applications, it may serve as a catalyst or reactant.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine
  • 1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine

Uniqueness

1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)22-20(24)21-17-11-13-23(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFXCTLAVGDHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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